molecular formula C8H8O2S B14159900 4-Methoxybenzenecarbothioic s-acid CAS No. 6279-44-3

4-Methoxybenzenecarbothioic s-acid

Cat. No.: B14159900
CAS No.: 6279-44-3
M. Wt: 168.21 g/mol
InChI Key: YGAPOICUMNPIPF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxybenzenecarbothioic s-acid can be synthesized through several methods. One common synthetic route involves the reaction of p-anisoyl chloride (4-methoxybenzoyl chloride) with thioacetamide in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzenecarbothioic s-acid undergoes various chemical reactions, including:

    Oxidation: The thiocarboxylic acid group can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction of the thiocarboxylic acid group can yield thiol or sulfide derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-Methoxybenzenecarbothioic s-acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methoxybenzenecarbothioic s-acid involves its interaction with molecular targets such as enzymes and receptors. The thiocarboxylic acid group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the methoxy group can enhance the compound’s binding affinity to specific targets, thereby influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a thiocarboxylic acid group.

    4-Methoxythiophenol: Contains a thiol group (-SH) instead of a thiocarboxylic acid group.

    4-Methoxybenzyl alcohol: Features a hydroxyl group (-OH) instead of a thiocarboxylic acid group.

Uniqueness

4-Methoxybenzenecarbothioic s-acid is unique due to the presence of both a methoxy group and a thiocarboxylic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methoxybenzenecarbothioic S-acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-10-7-4-2-6(3-5-7)8(9)11/h2-5H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAPOICUMNPIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901717
Record name NoName_857
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70901717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6279-44-3
Record name NSC11335
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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